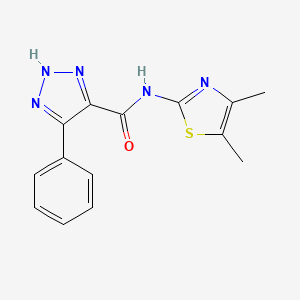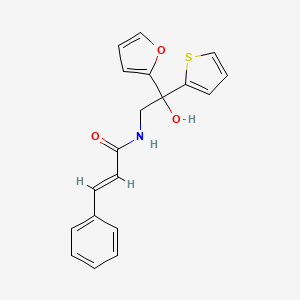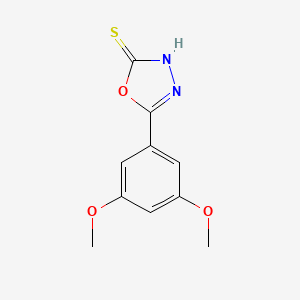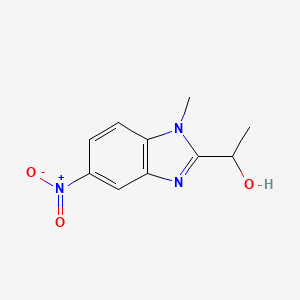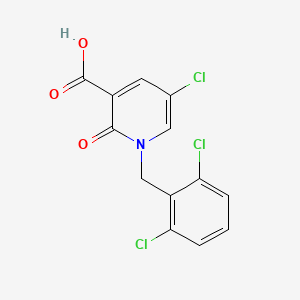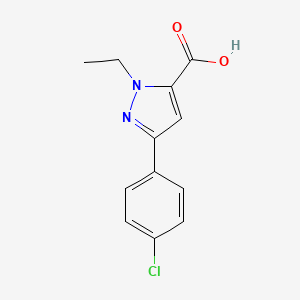
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors . Unfortunately, specific information on the chemical reactions involving “5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is not available.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazoles and their derivatives, play a crucial role in medicinal chemistry due to their biological activities. A literature review highlights the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as valuable building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyrans, and others. These compounds offer mild reaction conditions for generating versatile cyanomethylene dyes from various precursors, indicating a broad synthetic applicability and potential for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Biological and Pharmacological Effects
Several studies have reported on the biological and pharmacological effects of pyrazole carboxylic acid derivatives. These compounds are noted for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. A review on the synthesis and biological applications of pyrazole carboxylic acid derivatives outlines the various synthetic methods and highlights their significance in medicinal chemistry, serving as a guide for scientists in the field (Cetin, 2020).
Anticancer Agents
The exploration of cinnamic acid derivatives and their anticancer potentials has gained significant attention. Despite their rich medicinal tradition, research into the antitumor efficacy of these compounds has seen a resurgence. A comprehensive review of the synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research contributes a much-needed addition to the literature of medicinal research, highlighting their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Emerging Contaminants and Environmental Impact
The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, shedding light on the environmental impact of commonly used preservatives, including derivatives of para-hydroxybenzoic acid. Despite their biodegradability, these compounds are ubiquitous in surface water and sediments, posing potential risks due to their weak endocrine disrupter properties (Haman et al., 2015).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTVAJHOJGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637120.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2637121.png)
![3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2637122.png)
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2637123.png)
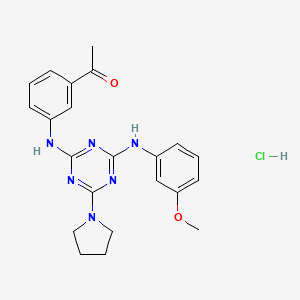
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)
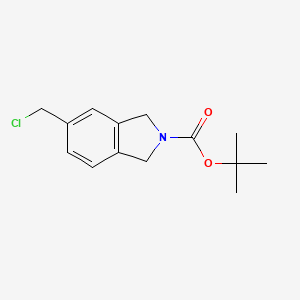
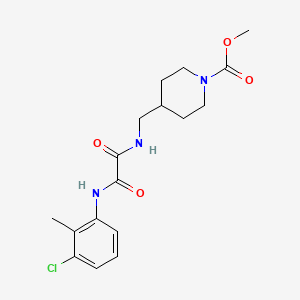
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2637131.png)
